molecular formula C18H16N2OS B11669843 (5E)-2-anilino-5-[(2,4-dimethylphenyl)methylidene]-1,3-thiazol-4-one

(5E)-2-anilino-5-[(2,4-dimethylphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B11669843
M. Wt: 308.4 g/mol
InChI Key: SEPVKYPYJPSIHP-LFIBNONCSA-N
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Description

(2E,5E)-5-[(2,4-DIMETHYLPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a dimethylphenylmethylidene moiety. It is of interest in various fields of research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-5-[(2,4-DIMETHYLPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2,4-dimethylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable catalyst, such as acetic acid, to yield the desired thiazolidinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-5-[(2,4-DIMETHYLPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiazolidinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2E,5E)-5-[(2,4-DIMETHYLPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (2E,5E)-5-[(2,4-DIMETHYLPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In anticancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidinones: A broader class with diverse biological activities.

Uniqueness

(2E,5E)-5-[(2,4-DIMETHYLPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is unique due to its specific structural features, which confer distinct biological activities compared to other thiazolidinone derivatives. Its combination of a dimethylphenylmethylidene moiety and a phenylimino group sets it apart from other compounds in its class.

Properties

Molecular Formula

C18H16N2OS

Molecular Weight

308.4 g/mol

IUPAC Name

(5E)-5-[(2,4-dimethylphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H16N2OS/c1-12-8-9-14(13(2)10-12)11-16-17(21)20-18(22-16)19-15-6-4-3-5-7-15/h3-11H,1-2H3,(H,19,20,21)/b16-11+

InChI Key

SEPVKYPYJPSIHP-LFIBNONCSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)C

Canonical SMILES

CC1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)C

Origin of Product

United States

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